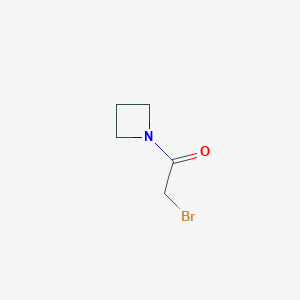
N-(4-(Aminomethyl)phenyl)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(Aminomethyl)phenyl)acetamide hydrochloride is a chemical compound that is not directly mentioned in the provided papers. However, similar compounds with related functional groups and structures have been synthesized and studied for various applications, including the treatment of overactive detrusor, hydrogen bond studies, and as potential anticancer drugs. These compounds typically contain an acetamide moiety linked to an aromatic system with various substituents that can influence their physical, chemical, and biological properties [
Aplicaciones Científicas De Investigación
Comparative Metabolism of Chloroacetamide Herbicides
Research by Coleman et al. (2000) investigates the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes, highlighting the complex metabolic pathways involved in the bioactivation of these compounds, potentially leading to carcinogenic outcomes. This study underscores the significance of understanding the metabolic fate of chemical compounds for assessing their safety and environmental impact Environmental Health Perspectives.
Synthesis and Antimalarial Activity
Werbel et al. (1986) discuss the synthesis and antimalarial activity of a series of compounds, demonstrating the potential for chemical compounds in developing new therapeutic agents against malaria. This research exemplifies how structural modifications can influence biological activity, paving the way for the design of more effective drugs Journal of Medicinal Chemistry.
Aqueous Chlorination of Atenolol
DellaGreca et al. (2009) explore the reaction of the drug atenolol with hypochlorite, simulating wastewater disinfection conditions. The study identifies chlorinated products and their phytotoxic activity, highlighting environmental and health considerations in pharmaceutical waste management Chemosphere.
Chemoselective Acetylation Using Immobilized Lipase
Magadum and Yadav (2018) demonstrate chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase, a process relevant for the synthesis of antimalarial drugs. This research contributes to the development of green chemistry processes by employing enzymatic reactions for selective synthesis ACS Omega.
Propiedades
IUPAC Name |
N-[4-(aminomethyl)phenyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-7(12)11-9-4-2-8(6-10)3-5-9;/h2-5H,6,10H2,1H3,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMOGBIMJARNHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589623 |
Source


|
| Record name | N-[4-(Aminomethyl)phenyl]acetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(Aminomethyl)phenyl)acetamide hydrochloride | |
CAS RN |
25027-73-0 |
Source


|
| Record name | N-[4-(Aminomethyl)phenyl]acetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-(aminomethyl)phenyl]acetamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-acetonitrile](/img/structure/B1341614.png)

![Benzo[b]thiophene-7-carbonitrile](/img/structure/B1341617.png)



![5-Bromobenzo[c]isothiazole](/img/structure/B1341622.png)
![8-Bromopyrido[3,4-b]pyrazine](/img/structure/B1341625.png)


